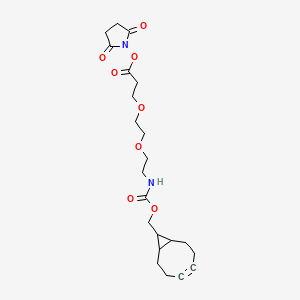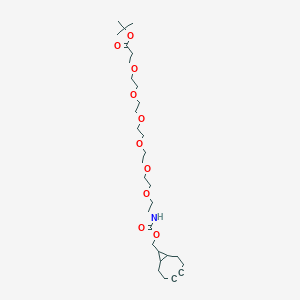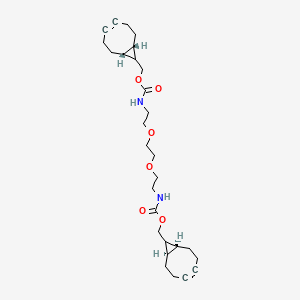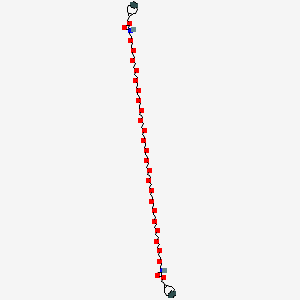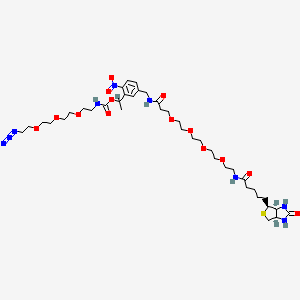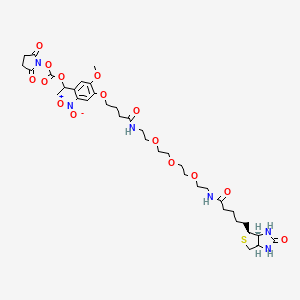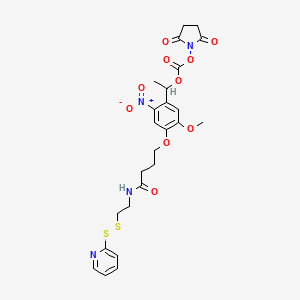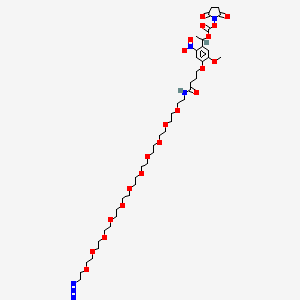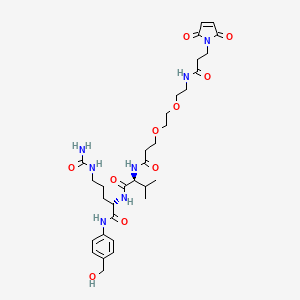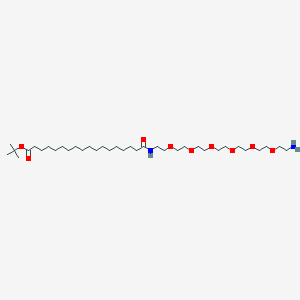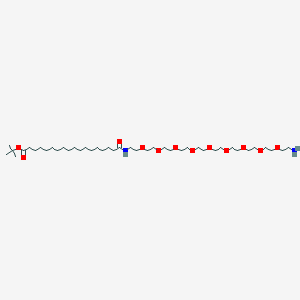
BCN-PEG3-Val-Cit
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BCN-PEG3-Val-Cit is a chemical compound widely used in bioconjugation and drug delivery systems. It consists of a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) spacer , and a valine-citrulline (Val-Cit) dipeptide. This compound is particularly notable for its application in click chemistry reactions, especially in the context of antibody-drug conjugates (ADCs) and PROTACs (proteolysis targeting chimeras) .
Synthetic Routes and Reaction Conditions:
BCN Synthesis: The BCN group can be synthesized through a series of organic reactions starting from cyclohexene derivatives.
PEGylation: The PEG spacer is typically synthesized through the polymerization of ethylene oxide and then functionalized with the BCN group.
Val-Cit Coupling: The Val-Cit dipeptide is synthesized through solid-phase peptide synthesis (SPPS) and then coupled to the PEG-BCN linker.
Industrial Production Methods:
Batch Production: The compound is produced in batches, ensuring consistent quality and purity.
Purification: Purification steps include recrystallization, chromatography, and filtration to achieve the desired purity levels.
Types of Reactions:
Click Chemistry: this compound is primarily used in click chemistry reactions, particularly with azides (e.g., DBCO-azide) to form stable triazole rings.
Hydrolysis: The Val-Cit dipeptide can undergo hydrolysis under physiological conditions, releasing the drug payload.
Common Reagents and Conditions:
Copper(I) Catalyst: Often used in click chemistry reactions to facilitate the cycloaddition.
Physiological pH: Hydrolysis of the Val-Cit dipeptide typically occurs at physiological pH.
Major Products Formed:
Triazole Products: The primary product of click chemistry reactions involving this compound.
Drug Payloads: The release of the drug payload upon hydrolysis of the Val-Cit dipeptide.
科学研究应用
BCN-PEG3-Val-Cit is extensively used in various scientific research fields:
Chemistry: Employed in the synthesis of complex molecules and drug conjugates.
Biology: Utilized in the study of protein interactions and cellular processes.
Medicine: Applied in the development of targeted therapies, particularly in ADCs and PROTACs.
Industry: Used in the production of pharmaceuticals and biotechnological products.
作用机制
The compound exerts its effects through bioorthogonal chemistry , where the BCN group reacts with azides in a highly specific and efficient manner. The PEG spacer enhances solubility and stability, while the Val-Cit dipeptide ensures the release of the drug payload in the presence of specific enzymes (e.g., cathepsin B).
Molecular Targets and Pathways:
Enzymes: Targets enzymes like cathepsin B for the cleavage of the Val-Cit dipeptide.
Cellular Pathways: Involved in the delivery of therapeutic agents to specific cellular targets.
相似化合物的比较
DBCO-PEG4-Me: Another click chemistry reagent with a similar structure but different PEG length.
Azido-PEG3-Val-Cit-PAB-PNP: A cleavable peptide linker used in ADCs.
Uniqueness:
PEG Length: The three-unit PEG spacer in BCN-PEG3-Val-Cit provides optimal solubility and stability.
Specificity: The BCN group offers high specificity in click chemistry reactions, making it a preferred choice for bioconjugation.
This compound stands out for its versatility and efficiency in bioconjugation applications, making it a valuable tool in scientific research and pharmaceutical development.
Does this cover everything you were looking for, or is there something more specific you'd like to know about?
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N5O10/c1-21(2)27(28(38)35-25(29(39)40)10-7-12-33-30(32)41)36-26(37)11-14-43-16-18-45-19-17-44-15-13-34-31(42)46-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,27H,5-20H2,1-2H3,(H,34,42)(H,35,38)(H,36,37)(H,39,40)(H3,32,33,41)/t22?,23?,24?,25-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZPLJIZEJSIEM-OKKIFYCISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
